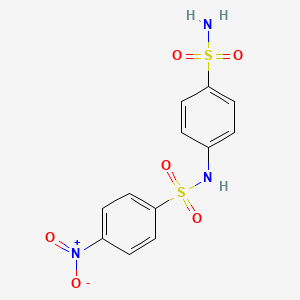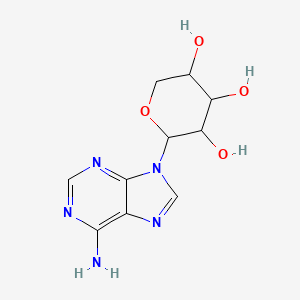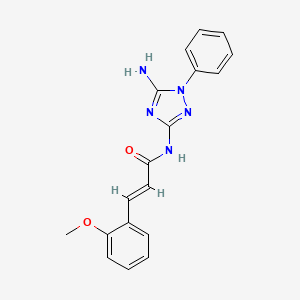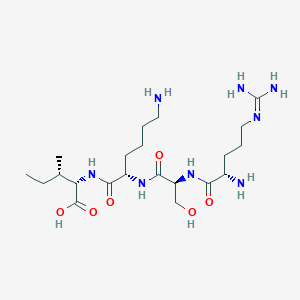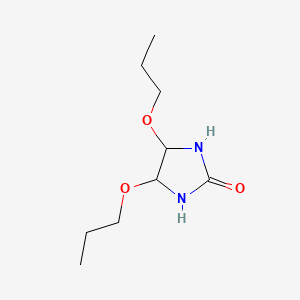![molecular formula C21H23ClN4O B14169018 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one CAS No. 923569-53-3](/img/structure/B14169018.png)
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a phthalazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 1-(3-chlorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. The compound’s structure allows it to fit into the binding sites of these receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: Shares a similar piperazine structure but differs in its therapeutic applications.
Cetirizine: Contains a piperazine ring and is used as an antihistamine.
Hydroxyzine: Another piperazine derivative with antihistamine properties.
Uniqueness
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one is unique due to its specific combination of a phthalazinone core and a 3-chlorophenyl-substituted piperazine ring
Propriétés
Numéro CAS |
923569-53-3 |
|---|---|
Formule moléculaire |
C21H23ClN4O |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]phthalazin-1-one |
InChI |
InChI=1S/C21H23ClN4O/c22-18-6-3-7-19(15-18)25-13-11-24(12-14-25)9-4-10-26-21(27)20-8-2-1-5-17(20)16-23-26/h1-3,5-8,15-16H,4,9-14H2 |
Clé InChI |
STOPJAFEEHXVBB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C=N2)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
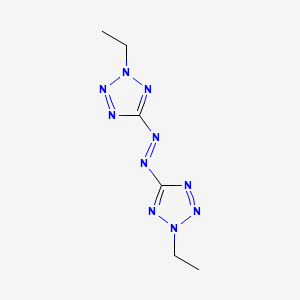
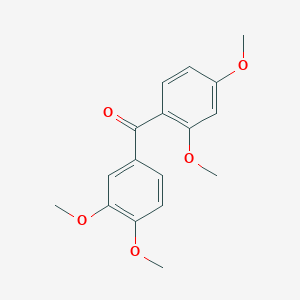
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
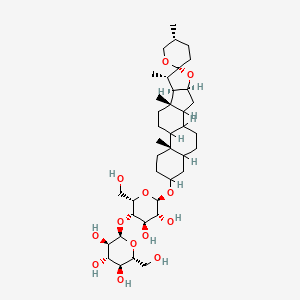
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
